Lower Boronate pKa Enables Physiological pH cis-Diol Binding
The predicted pKa of 3-(methylsulfonylamino)phenylboronic acid is 7.76 ± 0.10, substantially lower than that of unsubstituted phenylboronic acid (pKa 8.8 ± 0.1) . This ~1.0 unit downward shift, attributed to the electron-withdrawing methanesulfonamido group, means that at physiological pH 7.4 the target compound exists to a greater extent in the anionic, tetrahedral boronate form that is required for covalent cis-diol complexation [1]. By contrast, the 4-substituted regioisomer (CAS 380430-57-9) has a predicted pKa of 8.42 ± 0.10, representing a smaller pKa depression than the meta isomer, suggesting the 3-position sulfonamide exerts a distinct electronic influence .
| Evidence Dimension | Boronic acid acidity constant (pKa) |
|---|---|
| Target Compound Data | pKa = 7.76 ± 0.10 (predicted) |
| Comparator Or Baseline | Unsubstituted phenylboronic acid: pKa = 8.8 ± 0.1 (experimental); 4-(Methylsulfonylamino)phenylboronic acid (CAS 380430-57-9): pKa = 8.42 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa = −1.0 vs. unsubstituted phenylboronic acid; ΔpKa = −0.66 vs. 4-substituted regioisomer |
| Conditions | Predicted values from ACD/Labs or equivalent software; experimental confirmation pending |
Why This Matters
A lower pKa directly expands the usable pH range for boronate affinity applications and Suzuki coupling in aqueous or protic media, making the target compound functionally distinct from unsubstituted and para-substituted analogs in biochemical assay and separation contexts.
- [1] Yan, J., et al. The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols. Tetrahedron, 2004, 60(49), 11205–11209. View Source
